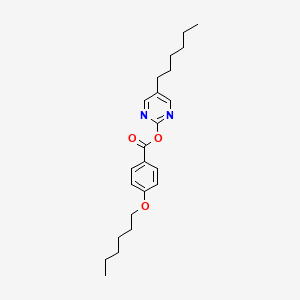
(5-hexylpyrimidin-2-yl) 4-hexoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-hexylpyrimidin-2-yl) 4-hexoxybenzoate is a chemical compound with the molecular formula C23H32N2O3 It is known for its unique structural properties, which combine a pyrimidine ring with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-hexylpyrimidin-2-yl) 4-hexoxybenzoate typically involves the esterification of 5-hexylpyrimidin-2-ol with 4-(hexyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-hexylpyrimidin-2-yl) 4-hexoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
(5-hexylpyrimidin-2-yl) 4-hexoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of (5-hexylpyrimidin-2-yl) 4-hexoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Hexyloxy)benzoic acid: Shares the benzoate ester structure but lacks the pyrimidine ring.
5-Hexylpyrimidin-2-ol: Contains the pyrimidine ring but lacks the benzoate ester.
Uniqueness
(5-hexylpyrimidin-2-yl) 4-hexoxybenzoate is unique due to its combined structural features of a pyrimidine ring and a benzoate ester This combination imparts specific chemical and biological properties that are not present in the individual components
Properties
CAS No. |
97941-19-0 |
|---|---|
Molecular Formula |
C23H32N2O3 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(5-hexylpyrimidin-2-yl) 4-hexoxybenzoate |
InChI |
InChI=1S/C23H32N2O3/c1-3-5-7-9-11-19-17-24-23(25-18-19)28-22(26)20-12-14-21(15-13-20)27-16-10-8-6-4-2/h12-15,17-18H,3-11,16H2,1-2H3 |
InChI Key |
PRHRHPAFBSPLFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CN=C(N=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














